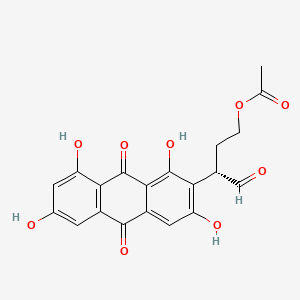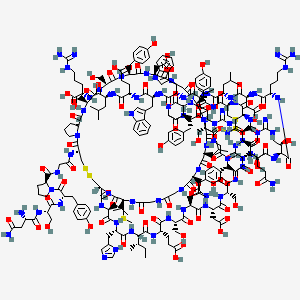
Murodermin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Murodermin, also known as recombinant murine epidermal growth factor, is a synthetic form of mouse epidermal growth factor. This compound acts as an epidermal growth factor receptor agonist, which means it binds to and activates the epidermal growth factor receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Murodermin is synthesized using recombinant DNA technology. The gene encoding the murine epidermal growth factor is inserted into a suitable expression vector, which is then introduced into a host cell, typically Escherichia coli or yeast. The host cells are cultured under specific conditions to express the epidermal growth factor, which is then purified through a series of chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of the genetically modified host cells. The fermentation process is optimized to maximize the yield of the epidermal growth factor. After fermentation, the cells are lysed to release the protein, which is then purified using techniques such as ion exchange chromatography, affinity chromatography, and size exclusion chromatography .
Chemical Reactions Analysis
Types of Reactions
Murodermin primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. it can be involved in disulfide bond formation, which is crucial for maintaining its three-dimensional structure .
Common Reagents and Conditions
The synthesis and purification of this compound involve reagents such as restriction enzymes, ligases, and various chromatographic resins. The conditions for these processes include specific pH levels, temperatures, and ionic strengths to ensure the stability and activity of the protein .
Major Products Formed
The major product formed from the synthesis of this compound is the recombinant murine epidermal growth factor itself. During the purification process, various by-products and impurities are removed to obtain a highly pure form of the protein .
Scientific Research Applications
Mechanism of Action
Murodermin exerts its effects by binding to the epidermal growth factor receptor on the cell surface. This binding activates the receptor’s intrinsic kinase activity, leading to the phosphorylation of specific tyrosine residues. The phosphorylated receptor then initiates a cascade of downstream signaling pathways, including the MAPK/ERK pathway, which promotes cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
Human Epidermal Growth Factor: Similar in function but derived from human sources.
Transforming Growth Factor-alpha: Another ligand for the epidermal growth factor receptor with similar biological activities.
Betacellulin: A member of the epidermal growth factor family that also binds to and activates the epidermal growth factor receptor.
Uniqueness of Murodermin
This compound is unique due to its origin from murine sources, which makes it particularly useful for studies involving mouse models. Its recombinant nature allows for large-scale production and consistent quality, making it a valuable tool for research and potential therapeutic applications .
Properties
CAS No. |
54017-73-1 |
|---|---|
Molecular Formula |
C257H375N73O83S7 |
Molecular Weight |
6040 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(4R,7S,10S,16S,19S,25S,28S,31R)-31-[[(2S)-4-amino-2-[[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30S,33S,36S,39R,44R,50S,53S,56S,59S,62S,68S,73S,76S,85S)-76-(2-amino-2-oxoethyl)-30-[(2S)-butan-2-yl]-27-(2-carboxyethyl)-18,62-bis(carboxymethyl)-44-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-9-[(1R)-1-hydroxyethyl]-15,24,53,56-tetrakis(hydroxymethyl)-12,59,68-tris[(4-hydroxyphenyl)methyl]-33-(1H-imidazol-5-ylmethyl)-21,73-bis(2-methylpropyl)-36-(2-methylsulfanylethyl)-8,11,14,17,20,23,26,29,32,35,38,45,51,54,57,60,63,66,69,71,74,77,80,83,86-pentacosaoxo-85-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,52,55,58,61,64,67,70,72,75,78,81,84,87-pentacosazatricyclo[37.31.17.046,50]heptaoctacontane-6-carbonyl]amino]-4-oxobutanoyl]amino]-25-[(2S)-butan-2-yl]-7-(3-carbamimidamidopropyl)-10-(carboxymethyl)-16-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-6,9,12,15,18,21,24,27,30-nonaoxo-28-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C257H375N73O83S7/c1-20-123(15)203-245(404)283-103-192(351)285-157(80-127-42-52-135(339)53-43-127)222(381)313-171(104-331)210(369)281-101-191(350)287-167(92-198(360)361)228(387)290-146(37-27-70-273-255(265)266)213(372)318-177(238(397)292-148(62-65-185(259)344)217(376)327-205(125(17)337)249(408)294-147(38-28-71-274-256(267)268)212(371)309-168(93-199(362)363)229(388)298-153(76-117(3)4)218(377)289-145(36-26-69-272-254(263)264)211(370)303-162(86-133-96-277-144-35-25-23-33-141(133)144)226(385)304-161(85-132-95-276-143-34-24-22-32-140(132)143)225(384)291-149(63-66-195(354)355)214(373)297-154(77-118(5)6)219(378)296-152(253(412)413)39-29-72-275-257(269)270)110-415-418-114-181(242(401)324-202(122(13)14)247(406)326-203)320-227(386)165(90-188(262)347)307-241(400)180-113-417-416-111-178-240(399)300-156(79-120(9)10)220(379)306-164(89-187(261)346)208(367)279-98-189(348)278-99-194(353)323-201(121(11)12)246(405)321-179(239(398)293-151(68-75-414-19)216(375)305-163(87-134-97-271-116-284-134)232(391)325-204(124(16)21-2)248(407)295-150(64-67-196(356)357)215(374)314-173(106-333)233(392)299-155(78-119(7)8)221(380)310-169(94-200(364)365)230(389)315-174(107-334)234(393)302-160(83-130-48-58-138(342)59-49-130)231(390)328-206(126(18)338)250(409)322-180)112-419-420-115-182(288-193(352)102-282-243(402)183-40-30-73-329(183)251(410)170(84-131-50-60-139(343)61-51-131)311-236(395)172(105-332)312-207(366)142(258)88-186(260)345)252(411)330-74-31-41-184(330)244(403)317-176(109-336)237(396)316-175(108-335)235(394)301-159(82-129-46-56-137(341)57-47-129)224(383)308-166(91-197(358)359)209(368)280-100-190(349)286-158(223(382)319-178)81-128-44-54-136(340)55-45-128/h22-25,32-35,42-61,95-97,116-126,142,145-184,201-206,276-277,331-343H,20-21,26-31,36-41,62-94,98-115,258H2,1-19H3,(H2,259,344)(H2,260,345)(H2,261,346)(H2,262,347)(H,271,284)(H,278,348)(H,279,367)(H,280,368)(H,281,369)(H,282,402)(H,283,404)(H,285,351)(H,286,349)(H,287,350)(H,288,352)(H,289,377)(H,290,387)(H,291,384)(H,292,397)(H,293,398)(H,294,408)(H,295,407)(H,296,378)(H,297,373)(H,298,388)(H,299,392)(H,300,399)(H,301,394)(H,302,393)(H,303,370)(H,304,385)(H,305,375)(H,306,379)(H,307,400)(H,308,383)(H,309,371)(H,310,380)(H,311,395)(H,312,366)(H,313,381)(H,314,374)(H,315,389)(H,316,396)(H,317,403)(H,318,372)(H,319,382)(H,320,386)(H,321,405)(H,322,409)(H,323,353)(H,324,401)(H,325,391)(H,326,406)(H,327,376)(H,328,390)(H,354,355)(H,356,357)(H,358,359)(H,360,361)(H,362,363)(H,364,365)(H,412,413)(H4,263,264,272)(H4,265,266,273)(H4,267,268,274)(H4,269,270,275)/t123-,124-,125+,126+,142-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,201-,202-,203-,204-,205-,206-/m0/s1 |
InChI Key |
WLGOTMXHWBRTJA-GACYYNSASA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC4=CC=C(C=C4)O)CC(=O)O)CC5=CC=C(C=C5)O)CO)CO)NC(=O)CNC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC8=CN=CN8)CCSC)C(C)C)CC(=O)N)CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H]9CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC9=O)C(C)C)[C@@H](C)CC)CC1=CC=C(C=C1)O)CO)CC(=O)O)CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)[C@@H](C)O)CC1=CC=C(C=C1)O)CO)CC(=O)O)CC(C)C)CO)CCC(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC4=CC=C(C=C4)O)CC(=O)O)CC5=CC=C(C=C5)O)CO)CO)NC(=O)CNC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)C(=O)NC(C(=O)NC(C(=O)N1)CC8=CN=CN8)CCSC)C(C)C)CC(=O)N)CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC9CSSCC(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC9=O)C(C)C)C(C)CC)CC1=CC=C(C=C1)O)CO)CC(=O)O)CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)C(C)O)CC1=CC=C(C=C1)O)CO)CC(=O)O)CC(C)C)CO)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


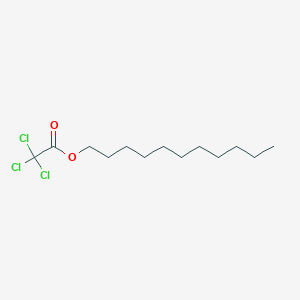
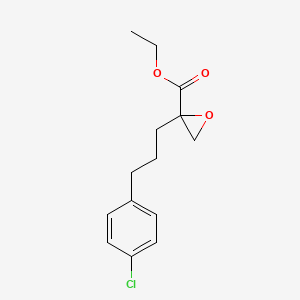
![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)
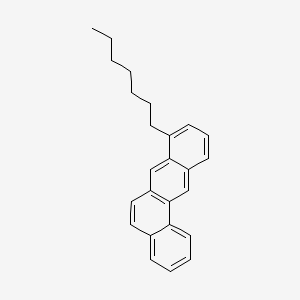

![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)

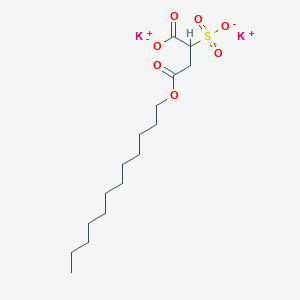
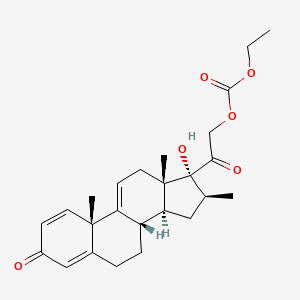
![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)
![[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea](/img/structure/B13763800.png)
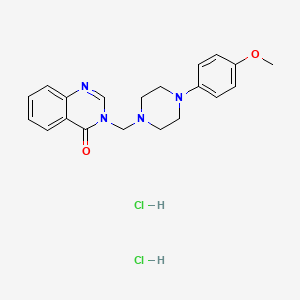
![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)
